![molecular formula C23H20FN5O2S B3020847 N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1210248-19-3](/img/structure/B3020847.png)

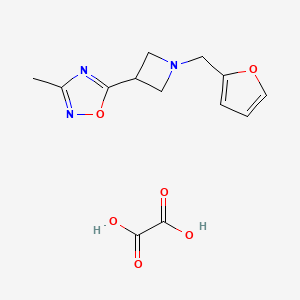

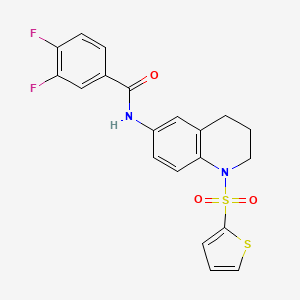

N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” is a compound that belongs to the class of 1,2,4-triazole thioether and thiazolo[3,2-b][1,2,4]triazole derivatives . These compounds have been evaluated as antimicrobial agents in agriculture .

Synthesis Analysis

The synthesis of these compounds involves a molecular hybridization strategy . A total of 52 novel derivatives were designed and synthesized . The synthesis process of similar compounds has been described as an efficient and straightforward methodology, implemented with excellent yields via a one-pot catalyst-free procedure at room temperature .Molecular Structure Analysis

The molecular structures of similar compounds have been confirmed via the single-crystal X-ray diffraction method . An efficient methodology for the preparation of novel functionalized thiazolo[3,2-b]triazole has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature .Aplicaciones Científicas De Investigación

Antitumor Activity

The thiazolo[3,2-a]pyrimidine scaffold, particularly its 2-substituted derivatives, has demonstrated potent antitumor properties . These compounds interfere with cancer cell growth and proliferation, making them promising candidates for anticancer drug development. Researchers have explored their efficacy against various cancer types, including solid tumors and hematological malignancies.

Antibacterial Potential

Thiazolo[3,2-a]pyrimidines have also exhibited antibacterial activity. Their unique chemical structure allows for modification, enhancing their binding affinity to bacterial targets. These derivatives could serve as leads for novel antibiotics, addressing the growing challenge of antibiotic resistance .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases, from autoimmune disorders to cardiovascular conditions. Thiazolo[3,2-a]pyrimidine derivatives have shown anti-inflammatory effects, potentially modulating immune responses and reducing tissue damage. Investigating their mechanisms of action may lead to new anti-inflammatory therapies .

Drug Design and Optimization

The thiazolo[3,2-a]pyrimidine ring system shares structural similarities with purine, a key component in nucleic acids. Researchers can modify this scaffold to create ligands that effectively bind to biological targets. By introducing new binding sites, scientists optimize interactions between ligands and receptors, aiding drug design and development .

Synthetic Potential

Thiazolo[3,2-a]pyrimidines offer a rich synthetic landscape. Various methods exist for their synthesis, including cyclization of 3,4-dihydropyrimidine-2-thiones with electrophilic building blocks. These versatile compounds can be functionalized at active methylene centers, allowing for diverse modifications .

Other Applications

Beyond the mentioned fields, ongoing research explores additional applications. For instance, thiazolo[3,2-a]pyrimidines may find use in neurodegenerative disease treatment, kinase inhibition, and other therapeutic areas. Their potential extends to diverse scientific domains, making them an exciting subject of study .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to interact with theheme moiety of CYP-450 . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme group, and phenyl moieties have a key interaction in the active site of the enzyme .

Mode of Action

Based on the structural similarity to 1,2,4-triazole derivatives, it can be inferred that the compound might interact with its target by forming acoordinate covalent bond with the iron atom in the heme group of the CYP-450 enzyme . This interaction could potentially inhibit the enzyme’s activity, leading to changes in the metabolic processes within the cell.

Biochemical Pathways

Given that similar compounds are known to interact with cyp-450 enzymes , it can be inferred that this compound might affect various metabolic pathways in the body that are regulated by these enzymes.

Pharmacokinetics

The structural transformation of the carboxylic group into a 5-ene-thiazolo[3,2-b][1,2,4]triazole-6(5h)-one moiety has been proposed as a bioisosteric replacement or structure optimization pathway for the synthesis of novel derivatives to keep the main pharmacological profile and to reduce/improve toxicity parameters and activity profiles .

Result of Action

Compounds with similar structures have been reported to exhibit diverse biological activities, includinganticancer , antimicrobial , analgesic , anti-inflammatory , antioxidant , antiviral , and enzyme inhibitory activities .

Direcciones Futuras

The future directions for these compounds involve their potential use as antimicrobial agents in agriculture . The current study will provide useful guidance for the rational design of more efficient agricultural antimicrobial agents using the thiazolo[3,2-b][1,2,4]triazole derivatives bearing the 6-fluoroquinazolinyl moiety as lead compounds .

Propiedades

IUPAC Name |

N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN5O2S/c24-17-6-4-5-15(11-17)21-26-23-29(27-21)19(14-32-23)9-10-25-22(31)16-12-20(30)28(13-16)18-7-2-1-3-8-18/h1-8,11,14,16H,9-10,12-13H2,(H,25,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLVZTXZOBIFEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butyryl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B3020766.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B3020767.png)

![Tert-butyl 3-[[[4-(prop-2-enoylamino)benzoyl]amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B3020770.png)

![1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine](/img/structure/B3020772.png)

![2-(2-(1H-indol-3-yl)ethyl)-3-amino-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B3020773.png)